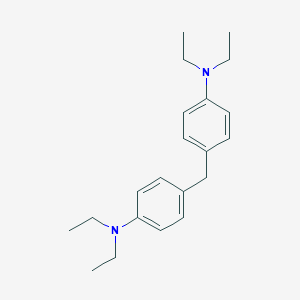

4,4'-Methylenebis(N,N-diethylaniline)

Description

BenchChem offers high-quality 4,4'-Methylenebis(N,N-diethylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(N,N-diethylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-22(6-2)20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)23(7-3)8-4/h9-16H,5-8,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERBLCDXYWVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059662 | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-91-1 | |

| Record name | 4,4′-Methylenebis[N,N-diethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[N,N-diethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Methylenebis(N,N-diethylaniline): Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(N,N-diethylaniline), a tetra-substituted aromatic amine, is a compound of significant interest in polymer chemistry and material science. This technical guide provides a comprehensive overview of its synthesis, with a focus on the prevalent acid-catalyzed condensation of N,N-diethylaniline and formaldehyde. Detailed experimental protocols, a summary of its key physicochemical properties, and its primary applications are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, polymer chemistry, and materials development.

Synthesis of 4,4'-Methylenebis(N,N-diethylaniline)

The primary and most common method for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline) involves the electrophilic substitution reaction between N,N-diethylaniline and a formaldehyde source, such as paraformaldehyde or formalin, under acidic conditions. The reaction proceeds via the formation of an electrophilic intermediate from formaldehyde, which then attacks the electron-rich para position of the N,N-diethylaniline ring. A second molecule of N,N-diethylaniline then reacts with the resulting intermediate to form the methylene-bridged product.

A general reaction scheme is as follows:

2 (C₂H₅)₂NC₆H₅ + CH₂O --(H⁺)--> CH₂[C₆H₄N(C₂H₅)₂]₂ + H₂O

Experimental Protocol

The following protocol is a representative example of the synthesis of 4,4'-Methylenebis(N,N-diethylaniline) based on literature procedures.[1][2]

Materials:

-

N,N-diethylaniline

-

Paraformaldehyde or Formalin (37% solution in water)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of N,N-diethylaniline, water, and concentrated hydrochloric acid is prepared.

-

The formaldehyde source (paraformaldehyde or formalin) is added to the stirred mixture.

-

The reaction mixture is heated to a specific temperature (e.g., 353 K) and maintained for a set duration (e.g., 3 hours) under an inert atmosphere (e.g., argon).[1][2]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

A solution of sodium hydroxide is then added to neutralize the acid and precipitate the crude product.

-

The precipitate is collected by filtration and washed with water.

-

The crude product is dried in an oven.

-

For purification, the crude solid can be recrystallized from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4,4'-Methylenebis(N,N-diethylaniline).

Physicochemical Properties

4,4'-Methylenebis(N,N-diethylaniline) is a white to faint beige crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀N₂ | [3][4] |

| Molecular Weight | 310.48 g/mol | [4] |

| Appearance | White to faint beige powder, crystals, or chunks | |

| Melting Point | 88-89 °C (lit.) | |

| CAS Number | 135-91-1 | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| ¹H NMR (DMSO-d₆) | δ 6.64 (s, 4H), 4.29 (s, 4H), 3.56 (s, 2H), 2.42 (q, J=7.5 Hz, 8H), 1.09 (t, J=7.5 Hz, 12H) | [2] |

Applications

The primary application of 4,4'-Methylenebis(N,N-diethylaniline) lies in the field of polymer chemistry, where it serves as a crucial component in the formulation of various high-performance materials.

-

Curing Agent for Resins: It is widely used as a curing agent for epoxy resins and polyurethanes.[1][5][6] The diamine functionality reacts with the epoxy or isocyanate groups, leading to the formation of a cross-linked polymer network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the final material.[5]

-

Building Block for Ligands: In the field of catalysis, this compound can serve as a building block for the synthesis of sterically demanding ligands.[1][6]

Structure-Property-Application Relationship

Caption: Relationship between structure, properties, and applications.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 4,4'-Methylenebis(N,N-diethylaniline). It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. The compound may cause long-lasting harmful effects to aquatic life.[3]

Conclusion

4,4'-Methylenebis(N,N-diethylaniline) is a versatile compound with a straightforward and scalable synthesis. Its unique combination of diamine functionality and steric bulk makes it an invaluable component in the formulation of robust polymer systems. This guide has provided a detailed overview of its synthesis and properties, offering a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-methylenebis[N,N-diethylaniline] | C21H30N2 | CID 67288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4,4'-Methylenebis(N,N-diethylaniline) [myskinrecipes.com]

- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4,4'-Methylenebis(N,N-diethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(N,N-diethylaniline), also known as N1,N1-diethyl-4-[4-(diethylamino)benzyl]aniline, is an aromatic amine that serves as a versatile chemical intermediate in various industrial applications. Its molecular structure, characterized by two N,N-diethylaniline moieties linked by a methylene bridge, imparts specific physicochemical properties that are crucial for its reactivity and end-use performance. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Methylenebis(N,N-diethylaniline), detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of 4,4'-Methylenebis(N,N-diethylaniline) are summarized in the tables below. These properties are essential for understanding the compound's behavior in various chemical and physical processes.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₃₀N₂ |

| Molecular Weight | 310.48 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 43.5-44 °C |

| Boiling Point | 443.5 ± 25.0 °C (Predicted) |

| Density | 0.998 ± 0.06 g/cm³ (Predicted) |

| pKa | 7.14 ± 0.32 (Predicted) |

Solubility

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of 4,4'-Methylenebis(N,N-diethylaniline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the methylene bridge protons, and the protons of the ethyl groups.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Expected signals correspond to the aromatic carbons, the methylene carbon, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Methylenebis(N,N-diethylaniline) displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include C-H stretching from the aromatic rings and alkyl groups, C=C stretching from the aromatic rings, and C-N stretching from the amine groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4,4'-Methylenebis(N,N-diethylaniline) would show a molecular ion peak corresponding to its molecular weight, along with other fragment ions.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of 4,4'-Methylenebis(N,N-diethylaniline).

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., a Thiele tube with oil or a metal block).

-

The bath is heated slowly and uniformly.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Boiling Point Determination

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point can be determined using a small-scale method.

Procedure:

-

A small amount of the substance is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The setup is attached to a thermometer and heated in a Thiele tube or an aluminum block.

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is then stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The qualitative solubility of a compound in various solvents can be determined by a simple test tube method.

Procedure:

-

Place approximately 10-20 mg of the solid compound into a small test tube.

-

Add 1 mL of the solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.

-

The process can be repeated with gentle heating to observe the effect of temperature on solubility.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Sample Preparation (Solid):

-

A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and acquire the IR spectrum.

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition:

-

The instrument is operated in a suitable ionization mode (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

-

The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range.

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a solid organic compound like 4,4'-Methylenebis(N,N-diethylaniline).

References

An In-Depth Technical Guide to 4,4'-Methylenebis(N,N-diethylaniline) (CAS: 135-91-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(N,N-diethylaniline), with the CAS number 135-91-1, is an aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds. Its molecular structure, featuring two N,N-diethylaniline moieties linked by a methylene bridge, imparts specific chemical properties that make it a valuable component in the production of dyes, polymers, and potentially as a reagent in specialized chemical reactions. This guide provides a comprehensive overview of its chemical and physical properties, probable synthesis routes, potential applications, and safety considerations, with a focus on technical details relevant to a research and development audience.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4,4'-Methylenebis(N,N-diethylaniline).

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₀N₂ | [1][2] |

| Molecular Weight | 310.48 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 43.5-44 °C | [1] |

| Boiling Point | 443.5 °C at 760 mmHg | [1] |

| Flash Point | 198.3 °C | [1] |

| Density | 0.998 g/cm³ | [1] |

| Vapor Pressure | 4.61E-08 mmHg at 25°C | [1] |

| Refractive Index | 1.575 | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| pKa (Predicted) | 7.14 ± 0.32 | [1] |

Synthesis

Probable Synthesis Protocol: Acid-Catalyzed Condensation

This protocol is based on the synthesis of analogous methylene-bridged aromatic amines.

Reaction Scheme:

2 C₁₀H₁₅N + CH₂O → C₂₁H₃₀N₂ + H₂O (N,N-diethylaniline + Formaldehyde → 4,4'-Methylenebis(N,N-diethylaniline) + Water)

Materials:

-

N,N-diethylaniline

-

Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)

-

Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)

-

Solvent (e.g., water, ethanol)

-

Base for neutralization (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., toluene, dichloromethane)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge N,N-diethylaniline and the chosen solvent.

-

Acidification: Slowly add the strong acid catalyst to the mixture while maintaining a controlled temperature. This will form the hydrochloride salt of the aniline.

-

Addition of Formaldehyde Source: Gradually add the formaldehyde source to the reaction mixture. The reaction is typically exothermic, and the temperature should be carefully monitored and controlled.

-

Reaction: Heat the mixture to a specific temperature (e.g., 80-100°C) and maintain it for several hours to ensure the completion of the condensation reaction.

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a base, such as a sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Workup: The product, 4,4'-Methylenebis(N,N-diethylaniline), will likely precipitate out of the aqueous solution. Isolate the crude product by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline).

Applications

4,4'-Methylenebis(N,N-diethylaniline) is primarily used as an intermediate in the chemical industry.

-

Dye Synthesis: It serves as a precursor in the manufacturing of certain dyes. The N,N-diethylamino groups act as powerful auxochromes, which can intensify the color of the dye molecule.

-

Polymer Chemistry: Analogous compounds, such as other methylenebis(anilines), are used as curing agents for epoxy resins and as chain extenders in the production of polyurethanes. It is plausible that 4,4'-Methylenebis(N,N-diethylaniline) could find similar applications, contributing to the thermal and mechanical properties of the final polymer.

-

Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules due to the reactivity of the aromatic rings and the tertiary amine functionalities.

Analytical Methods

Specific analytical methods for the determination of 4,4'-Methylenebis(N,N-diethylaniline) are not extensively documented. However, standard analytical techniques for similar aromatic amines can be adapted for its analysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the separation and quantification of 4,4'-Methylenebis(N,N-diethylaniline).

-

HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a typical starting point. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm, where aromatic compounds exhibit strong absorbance. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used as the detector.

-

GC: Due to its relatively high boiling point, GC analysis would require a high-temperature capillary column. Derivatization of the amine groups may not be necessary as they are tertiary. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (GC-MS) would offer definitive identification.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound. The spectra would show characteristic signals for the diethyl groups, the methylene bridge, and the aromatic protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-H bonds of the alkyl and aromatic groups, and C-N bonds.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification.

Analytical Workflow Diagram

Caption: A representative analytical workflow for the identification and quantification of the target compound.

Toxicology and Safety

There is limited specific toxicological data available for 4,4'-Methylenebis(N,N-diethylaniline). The safety information is primarily derived from data on structurally related compounds and from supplier safety data sheets.

Hazard Classification

Based on aggregated GHS information from suppliers, the compound is classified with the following hazard statement:

| Hazard Code | Hazard Statement |

| H413 | May cause long lasting harmful effects to aquatic life.[4] |

Precautionary Statements: P273, P501[4]

It is important to note that other methylenebis(aniline) compounds are associated with more severe health hazards, including potential carcinogenicity. Therefore, in the absence of specific data, 4,4'-Methylenebis(N,N-diethylaniline) should be handled with caution as a potentially hazardous substance.

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and acids.

Conclusion

4,4'-Methylenebis(N,N-diethylaniline) is a chemical intermediate with established and potential applications in the dye and polymer industries. While specific research on this compound is limited, its properties and reactivity can be largely inferred from its structural analogs. For researchers and drug development professionals, this compound may offer opportunities as a building block in the synthesis of novel molecules. However, due to the lack of comprehensive toxicological data, it must be handled with appropriate caution, adhering to standard laboratory safety practices for aromatic amines. Further research into its synthesis, reactivity, and biological activity would be beneficial for expanding its potential applications.

References

An In-depth Technical Guide to the Molecular Structure of 4,4'-Methylenebis(N,N-diethylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4,4'-Methylenebis(N,N-diethylaniline), a significant chemical intermediate. Due to the limited availability of specific experimental data for the title compound, this guide leverages data from the closely related analogue, 4,4′-methylenebis(2,6-diethylaniline), for aspects of its synthesis and detailed molecular geometry, with this substitution clearly noted.

Chemical Identity and Physical Properties

4,4'-Methylenebis(N,N-diethylaniline), also known by its IUPAC name 4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline, is a tetra-substituted aromatic amine.[1] It is registered under CAS Number 135-91-1.[1] The empirical formula for this compound is C₂₁H₃₀N₂, corresponding to a molecular weight of 310.48 g/mol .[1]

| Property | Value | Source |

| IUPAC Name | 4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline | PubChem |

| CAS Number | 135-91-1 | PubChem |

| Molecular Formula | C₂₁H₃₀N₂ | PubChem |

| Molecular Weight | 310.48 g/mol | PubChem |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CC | PubChem |

| InChI Key | MIERBLCDXYWVTF-UHFFFAOYSA-N | PubChem |

Synthesis

Experimental Protocol for the Synthesis of the Analogue, 4,4′-methylenebis(2,6-diethylaniline)[2][3]

A mixture of 2,6-diethylaniline (14.92 g, 0.1 mol), paraformaldehyde (0.15 g, 0.05 mol), and 36% hydrochloric acid (8.6 mL, 0.1 mol) in 100 mL of water is heated in a round-bottom flask to 353 K for 3 hours in an oil bath under an argon atmosphere.[2][3] The reaction mixture is then cooled to room temperature, and sodium hydroxide (4.40 g, 0.11 mol) is added.[2][3] The resulting precipitate is filtered and dried at 343 K in an oven for 12 hours.[2][3] This procedure yields 14.52 g (94%) of 4,4′-methylenebis(2,6-diethylaniline).[2][3]

To obtain single crystals suitable for X-ray analysis, the product can be dissolved in a DMSO/water mixture (80:20, v:v) and subjected to slow cooling from 363 K to 303 K at a rate of 5 K per hour.[2][3]

Molecular Structure and Geometry

While the precise crystal structure of 4,4'-Methylenebis(N,N-diethylaniline) is not publicly available, the crystal structure of its close analogue, 4,4′-methylenebis(2,6-diethylaniline), provides valuable insights into the expected molecular geometry.[2][3]

The molecule consists of two diethylaniline moieties linked by a methylene bridge at the para position relative to the nitrogen atoms. The presence of the diethylamino groups significantly influences the electronic properties of the aromatic rings, making them electron-rich.

Crystallographic Data for the Analogue, 4,4′-methylenebis(2,6-diethylaniline)[2][3]

The following table summarizes key crystallographic data for 4,4′-methylenebis(2,6-diethylaniline).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9895 (3) |

| b (Å) | 11.8589 (3) |

| c (Å) | 17.6765 (5) |

| β (°) | 102.4188 (11) |

| Dihedral Angle between Aromatic Rings (°) | 64.13 (6) |

Data obtained from the crystallographic study of 4,4′-methylenebis(2,6-diethylaniline).[2]

Spectroscopic Data

Spectroscopic data provides the basis for the structural elucidation and characterization of 4,4'-Methylenebis(N,N-diethylaniline). While detailed peak assignments and coupling constants are not fully available in the public domain, the following sections summarize the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene bridge protons, and the protons of the two equivalent diethylamino groups. The aromatic protons would likely appear as a set of doublets in the aromatic region of the spectrum. The methylene bridge protons would integrate to two protons and appear as a singlet. The ethyl groups would exhibit a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the non-equivalent carbon atoms in the molecule. This would include signals for the quaternary aromatic carbons, the protonated aromatic carbons, the methylene bridge carbon, and the two carbons of the ethyl groups.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Methylenebis(N,N-diethylaniline) would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Expected key absorptions include C-H stretching vibrations for the aromatic rings and the alkyl groups, C=C stretching vibrations of the aromatic rings, and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of 4,4'-Methylenebis(N,N-diethylaniline) would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (310.48). The fragmentation pattern would likely involve cleavage of the ethyl groups from the nitrogen atoms and potentially cleavage at the methylene bridge. The base peak is reported to be at m/z 295, with another significant peak at m/z 251.[1]

Reactivity and Applications

4,4'-Methylenebis(N,N-diethylaniline) and its analogues are known to be used as intermediates in the synthesis of dyes and as curing agents for resins.[2][3] The nucleophilicity of the nitrogen atoms and the electron-rich nature of the aromatic rings are key to its reactivity.

Conclusion

This technical guide has summarized the key aspects of the molecular structure of 4,4'-Methylenebis(N,N-diethylaniline). While a complete experimental dataset for this specific molecule is not publicly available, analysis of its known properties and data from the closely related 4,4′-methylenebis(2,6-diethylaniline) provides a robust understanding of its synthesis, structure, and spectroscopic characteristics. Further experimental investigation is warranted to fully elucidate the precise molecular parameters and reactivity of this important chemical intermediate.

References

- 1. 4,4'-methylenebis[N,N-diethylaniline] | C21H30N2 | CID 67288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 13C NMR [m.chemicalbook.com]

Spectroscopic Characterization of 4,4'-Methylenebis(N,N-diethylaniline): A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Methylenebis(N,N-diethylaniline), a key intermediate in the synthesis of dyes, polymers, and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the proton (¹H) and carbon-13 (¹³C) NMR data for 4,4'-Methylenebis(N,N-diethylaniline).

¹H NMR Spectroscopy

While a publicly available, experimentally verified ¹H NMR spectrum for 4,4'-Methylenebis(N,N-diethylaniline) is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds, such as 4,4'-Methylenebis(N,N-dimethylaniline) and other N,N-diethylaniline derivatives. The predicted assignments are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 4,4'-Methylenebis(N,N-diethylaniline)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | Doublet | 4H | Aromatic C-H (ortho to -CH₂-) |

| ~6.6 - 6.8 | Doublet | 4H | Aromatic C-H (ortho to -N(CH₂CH₃)₂) |

| ~3.8 | Singlet | 2H | Methylene bridge (-CH₂-) |

| ~3.3 - 3.4 | Quartet | 8H | Ethyl (-N-CH₂ -CH₃) |

| ~1.1 - 1.2 | Triplet | 12H | Ethyl (-N-CH₂-CH₃ ) |

Note: Predicted values are based on spectral data of analogous compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Publicly available data for 4,4'-Methylenebis(N,N-diethylaniline) is limited, however, data for the closely related 4,4'-Methylenebis(N,N-dimethylaniline) is available and can be used for comparative purposes.[1] The expected chemical shifts for the title compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 4,4'-Methylenebis(N,N-diethylaniline)

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | Aromatic C-N |

| ~130 | Aromatic C-C (quaternary, attached to -CH₂-) |

| ~129 | Aromatic C-H (ortho to -CH₂-) |

| ~112 | Aromatic C-H (ortho to -N(CH₂CH₃)₂) |

| ~44 | Ethyl (-N-CH₂ -CH₃) |

| ~40 | Methylene bridge (-CH₂-) |

| ~12 | Ethyl (-N-CH₂-CH₃ ) |

Note: Predicted values are based on spectral data of analogous compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for 4,4'-Methylenebis(N,N-diethylaniline) are listed in Table 3.

Table 3: Characteristic IR Absorption Bands for 4,4'-Methylenebis(N,N-diethylaniline)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2975 - 2850 | Strong | Aliphatic C-H stretch (from ethyl and methylene groups) |

| 1620 - 1580 | Strong | Aromatic C=C ring stretch |

| 1520 - 1480 | Strong | Aromatic C=C ring stretch |

| 1380 - 1360 | Medium | C-H bend (methyl) |

| 1200 - 1000 | Strong | C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4,4'-Methylenebis(N,N-diethylaniline) is expected to show a molecular ion peak and several characteristic fragment ions.[2]

Table 4: Mass Spectrometry Data for 4,4'-Methylenebis(N,N-diethylaniline)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 310 | [M]⁺ | Molecular Ion |

| 295 | High | [M - CH₃]⁺ |

| 281 | Moderate | [M - C₂H₅]⁺ |

| 148 | Moderate | [C₆H₄-CH₂-N(C₂H₅)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized for the instrument and sample.

NMR Spectroscopy

A sample of 4,4'-Methylenebis(N,N-diethylaniline) (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For GC-MS analysis, a capillary column (e.g., HP-5MS) is typically used with helium as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a range, for example, from 40 to 600 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4,4'-Methylenebis(N,N-diethylaniline).

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 4,4'-Methylenebis(N,N-diethylaniline) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenebis(N,N-diethylaniline) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on established theoretical principles of solubility and details standard experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to assess the solubility of 4,4'-Methylenebis(N,N-diethylaniline) in their laboratories.

Introduction to 4,4'-Methylenebis(N,N-diethylaniline)

4,4'-Methylenebis(N,N-diethylaniline) is an aromatic amine of interest in various fields of chemical synthesis and materials science. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and analytical characterization.

Theoretical Solubility Profile

Table 1: Predicted Qualitative Solubility of 4,4'-Methylenebis(N,N-diethylaniline) in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Toluene, Benzene, Hexane | High | The non-polar nature of the bulk of the solute molecule will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Chloroform | Moderate to High | These solvents have a moderate polarity that can interact with the polar portions of the solute without the steric hindrance of protic groups. Literature suggests slight solubility in chloroform and ethyl acetate. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The hydrogen-bonding capability of these solvents may not interact as favorably with the largely non-polar solute. Solubility is expected to be limited. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The high polarity and strong hydrogen-bonding network of water are unlikely to be disrupted by the non-polar solute. |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, researchers will need to determine the solubility of 4,4'-Methylenebis(N,N-diethylaniline) experimentally. The following are detailed methodologies for three common and reliable techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, evaporating a known volume of the solution, and weighing the remaining solid.

3.1.1. Materials

-

4,4'-Methylenebis(N,N-diethylaniline)

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven or vacuum desiccator

-

Stirring apparatus (e.g., magnetic stirrer)

-

Thermostatically controlled water bath or incubator

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,4'-Methylenebis(N,N-diethylaniline) to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or stirrer is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully filter a portion of the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Ensure the filtration apparatus is at the same temperature to prevent precipitation.

-

-

Analysis:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the melting point of the compound or in a vacuum desiccator.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

UV-Vis Spectrophotometric Method

This method is suitable if 4,4'-Methylenebis(N,N-diethylaniline) has a significant absorbance in the UV-Vis spectrum in the chosen solvent. It requires the preparation of a calibration curve.

3.2.1. Materials

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

All materials listed for the Gravimetric Method

3.2.2. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of 4,4'-Methylenebis(N,N-diethylaniline) in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of 4,4'-Methylenebis(N,N-diethylaniline) in the solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Prepare a Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method (Section 3.1.2).

-

-

Analysis:

-

Take a known volume of the clear, saturated filtrate and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility or in complex mixtures.

3.3.1. Materials

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase solvents

-

All materials listed for the Gravimetric Method

3.3.2. Procedure

-

Develop an HPLC Method:

-

Develop a suitable HPLC method for the analysis of 4,4'-Methylenebis(N,N-diethylaniline). This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The method should provide a sharp, well-resolved peak for the analyte.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of 4,4'-Methylenebis(N,N-diethylaniline) in the chosen solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method (Section 3.1.2).

-

-

Analysis:

-

Take a known volume of the clear, saturated filtrate and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Conclusion

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Methylenebis(N,N-diethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of 4,4'-Methylenebis(N,N-diethylaniline) is limited in publicly available literature. This guide synthesizes information from structurally related compounds and general principles of organic chemistry to provide a comprehensive overview of its expected thermal behavior. All quantitative data presented should be considered as estimations and require experimental verification.

Introduction

4,4'-Methylenebis(N,N-diethylaniline), a substituted aromatic amine, finds applications in various chemical syntheses. A thorough understanding of its thermal stability and decomposition profile is crucial for ensuring safe handling, predicting shelf-life, and controlling reaction pathways at elevated temperatures. This technical guide provides a detailed examination of the predicted thermal properties of this compound, outlines potential decomposition pathways, and furnishes standardized experimental protocols for its empirical analysis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4,4'-Methylenebis(N,N-diethylaniline) is provided in Table 1. These properties offer initial insights into its general stability.

| Property | Value |

| Molecular Formula | C21H30N2 |

| Molecular Weight | 310.49 g/mol |

| Melting Point | 86-90 °C[1] |

| Boiling Point | 390 °C[1] |

| Appearance | White to beige or grey solid |

Predicted Thermal Stability and Decomposition

Due to the absence of specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 4,4'-Methylenebis(N,N-diethylaniline), the following section provides an estimation of its thermal behavior based on the analysis of similar aromatic amines.

Estimated Thermogravimetric Analysis (TGA) Data

TGA is a technique used to measure the change in mass of a sample as a function of temperature. For 4,4'-Methylenebis(N,N-diethylaniline), a multi-stage decomposition is anticipated.

| Parameter | Estimated Value | Description |

| Onset of Decomposition (T-onset) | 250 - 300 °C | The temperature at which significant mass loss begins. This is likely initiated by the cleavage of the C-N bonds of the diethylamino groups. |

| Mid-point of Decomposition (T-mid) | 350 - 400 °C | The temperature at which 50% of the total mass loss has occurred. This stage likely involves the breakdown of the methylene bridge and the aromatic rings. |

| Final Decomposition Temperature | > 500 °C | The temperature at which the majority of the volatile decomposition products have been released, leaving a carbonaceous residue. |

| Residual Mass at 600 °C | 10 - 20% | The percentage of the initial mass remaining as a stable char. |

Estimated Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

| Thermal Event | Estimated Temperature Range | Description |

| Melting (Endotherm) | 86 - 90 °C | The sharp endothermic peak corresponding to the melting of the solid compound. |

| Decomposition (Exotherm/Endotherm) | 250 - 500 °C | A broad and complex region of exothermic and/or endothermic peaks associated with the various bond-breaking and bond-forming events during decomposition. The net thermal effect will depend on the specific decomposition reactions. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of 4,4'-Methylenebis(N,N-diethylaniline) is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule.

Caption: Proposed thermal decomposition pathway for 4,4'-Methylenebis(N,N-diethylaniline).

The decomposition is likely initiated by the cleavage of either the carbon-nitrogen bonds of the diethylamino groups or the carbon-carbon bonds of the methylene bridge, as these are expected to be the weakest bonds. This initiation step generates a variety of radical species. These highly reactive radicals can then undergo a series of propagation reactions, including hydrogen abstraction and fragmentation of the aromatic rings. The process terminates when radicals combine to form stable volatile products or a non-volatile char residue.

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of 4,4'-Methylenebis(N,N-diethylaniline), the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4,4'-Methylenebis(N,N-diethylaniline) into a standard TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to study thermal decomposition. To study oxidative decomposition, use a flow of air.

-

Heating Rate: A heating rate of 10 °C/min is standard, but rates of 5, 15, and 20 °C/min can also be used to study the kinetics of decomposition.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C to ensure complete decomposition.

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 4,4'-Methylenebis(N,N-diethylaniline) into a DSC pan (e.g., aluminum). Hermetically seal the pan to prevent volatilization before decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above the final decomposition temperature observed in TGA (e.g., 550 °C). An initial cooling and reheating cycle can be used to observe any glass transitions.

-

-

Data Analysis: Record the differential heat flow as a function of temperature. Analyze the resulting DSC thermogram to identify and quantify thermal events such as melting (endothermic peak) and decomposition (exothermic or endothermic peaks).

Conclusion

This technical guide provides a projected overview of the thermal stability and decomposition of 4,4'-Methylenebis(N,N-diethylaniline) based on the analysis of related chemical structures. While the provided data is an estimation, the proposed decomposition pathway and detailed experimental protocols offer a solid foundation for researchers to conduct empirical studies. The experimental verification of the thermal properties of this compound is essential for its safe and effective use in any application involving elevated temperatures.

References

The Formation of 4,4'-Methylenebis(N,N-diethylaniline): A Detailed Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(N,N-diethylaniline), a key industrial intermediate, is synthesized through the acid-catalyzed condensation of N,N-diethylaniline with formaldehyde. This technical guide provides a comprehensive examination of the underlying reaction mechanism, detailing the critical electrophilic aromatic substitution pathway. The process initiates with the formation of a reactive electrophile from formaldehyde, which subsequently attacks the electron-rich aromatic ring of N,N-diethylaniline. This guide elucidates the sequential steps, including the formation of key intermediates such as the N,N-diethyl-4-(hydroxymethyl)aniline and the subsequent generation of a highly reactive carbocation. Furthermore, a detailed experimental protocol is provided, alongside a summary of relevant quantitative data and visual diagrams of the reaction pathway and experimental workflow to facilitate a deeper understanding for researchers and professionals in chemical and pharmaceutical development.

Introduction

The synthesis of diarylmethane compounds, particularly those derived from anilines, is of significant industrial importance due to their widespread applications as precursors for dyes, antioxidants, and polymers. 4,4'-Methylenebis(N,N-diethylaniline) is a prominent example, typically formed through the reaction of N,N-diethylaniline and formaldehyde in the presence of an acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, a fundamental concept in organic chemistry. Understanding the intricacies of this mechanism is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of byproducts. This document serves as a technical resource, offering a detailed exposition of the reaction pathway, supported by experimental procedures and data.

The Core Reaction Mechanism

The formation of 4,4'-Methylenebis(N,N-diethylaniline) is a multi-step process initiated by the activation of formaldehyde by an acid catalyst, typically a strong mineral acid like hydrochloric acid. The overall reaction is depicted below:

2 N,N-diethylaniline + Formaldehyde (in acid) → 4,4'-Methylenebis(N,N-diethylaniline) + H₂O

The detailed mechanism can be broken down into the following key steps:

Step 1: Protonation of Formaldehyde In the acidic medium, the carbonyl oxygen of formaldehyde is protonated, significantly increasing the electrophilicity of the carbonyl carbon.

Step 2: Electrophilic Attack by N,N-diethylaniline The electron-rich aromatic ring of N,N-diethylaniline, activated by the powerful electron-donating diethylamino group, attacks the protonated formaldehyde. This attack preferentially occurs at the para position due to steric hindrance at the ortho positions and the strong para-directing nature of the diethylamino group. This step results in the formation of a resonance-stabilized carbocation intermediate.

Step 3: Deprotonation and Formation of the Carbinol Intermediate A base (e.g., water or another molecule of N,N-diethylaniline) abstracts a proton from the carbocation intermediate to restore aromaticity, leading to the formation of 4-(N,N-diethylamino)benzyl alcohol (also known as N,N-diethyl-4-(hydroxymethyl)aniline).

Step 4: Protonation of the Hydroxyl Group and Water Elimination The hydroxyl group of the carbinol intermediate is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule generates a highly reactive and resonance-stabilized benzylic carbocation (an iminium ion).

Step 5: Second Electrophilic Aromatic Substitution This highly electrophilic carbocation is then attacked by a second molecule of N,N-diethylaniline, again at the electron-rich para position. This forms another resonance-stabilized carbocation.

Step 6: Final Deprotonation Finally, a base removes a proton from the newly formed carbocation, restoring the aromaticity of the second ring and yielding the final product, 4,4'-Methylenebis(N,N-diethylaniline).

Signaling Pathway Diagram

Caption: Reaction mechanism for the formation of 4,4'-Methylenebis(N,N-diethylaniline).

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline). This protocol is based on established methods for analogous reactions and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

N,N-diethylaniline

-

Formaldehyde (37% aqueous solution, formalin)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place N,N-diethylaniline and an equal volume of water.

-

Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with continuous stirring. The amount of HCl should be sufficient to form the hydrochloride salt of the aniline.

-

Addition of Formaldehyde: While maintaining the low temperature, add the formaldehyde solution dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically around 90-100 °C) for 2-4 hours. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the mixture with a sodium hydroxide solution until it is alkaline (pH > 8). This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with distilled water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques like melting point determination, NMR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of 4,4'-Methylenebis(N,N-diethylaniline).

Quantitative Data Summary

The yield and purity of 4,4'-Methylenebis(N,N-diethylaniline) are highly dependent on the reaction conditions. The table below summarizes typical parameters and expected outcomes based on literature for analogous reactions.

| Parameter | Value/Range | Impact on Reaction |

| Reactant Ratio (Aniline:Formaldehyde) | 2:1 to 2.2:1 | A slight excess of aniline is often used to ensure complete consumption of formaldehyde and minimize side reactions. |

| Acid Catalyst | HCl, H₂SO₄ | Strong acids are required to protonate formaldehyde and the carbinol intermediate effectively. The choice of acid can influence reaction rate and byproduct formation. |

| Reaction Temperature | 90 - 100 °C | Higher temperatures increase the reaction rate but can also lead to the formation of polymeric byproducts. |

| Reaction Time | 2 - 6 hours | Sufficient time is needed for the reaction to go to completion. Progress should be monitored. |

| Yield | 85 - 95% | Under optimized conditions, high yields of the desired product can be achieved. |

| Purity (after recrystallization) | >98% | Recrystallization is an effective method for obtaining a high-purity product. |

Conclusion

The synthesis of 4,4'-Methylenebis(N,N-diethylaniline) is a classic example of electrophilic aromatic substitution, involving the acid-catalyzed condensation of N,N-diethylaniline with formaldehyde. A thorough understanding of the multi-step reaction mechanism, including the formation of key carbocation intermediates, is essential for process optimization and control. The provided experimental protocol and data offer a practical framework for researchers in the fields of chemical synthesis and drug development. By carefully controlling reaction parameters such as temperature, reactant ratios, and catalyst concentration, high yields of this valuable chemical intermediate can be reliably obtained.

A Comprehensive Technical Guide to the Purity Analysis of 4,4'-Methylenebis(N,N-diethylaniline)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 4,4'-Methylenebis(N,N-diethylaniline), a crucial compound in various industrial applications. This document outlines detailed experimental protocols for chromatographic and titrimetric analyses, discusses potential impurities, and presents data in a clear, comparative format.

Introduction

4,4'-Methylenebis(N,N-diethylaniline) is a tetra-substituted aromatic amine that finds application as an intermediate in the synthesis of dyes and pigments. The purity of this compound is critical for ensuring the quality, safety, and efficacy of the final products. This guide details robust analytical methods for the quantitative and qualitative assessment of its purity.

Analytical Methodologies for Purity Assessment

The purity of 4,4'-Methylenebis(N,N-diethylaniline) can be determined using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent for identifying and quantifying impurities. Non-aqueous titration is also a suitable method for determining the overall purity of the compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating 4,4'-Methylenebis(N,N-diethylaniline) from its potential impurities. The method's high resolution allows for the detection of trace-level impurities.

Experimental Protocol: HPLC Purity Determination

A gradient HPLC method is proposed for the comprehensive purity profiling of 4,4'-Methylenebis(N,N-diethylaniline).

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

-

Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the 4,4'-Methylenebis(N,N-diethylaniline) sample in 50 mL of diluent (Acetonitrile/Water, 50:50 v/v) to obtain a concentration of about 0.5 mg/mL.

-

Chromatographic Conditions: A summary of the chromatographic conditions is provided in the table below.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Workflow for HPLC Analysis

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is another effective method for assessing the purity of 4,4'-Methylenebis(N,N-diethylaniline). This technique is especially useful for detecting volatile impurities.

Experimental Protocol: GC Purity Determination

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is required.

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable solvent such as methanol or acetone.

-

Chromatographic Conditions: The table below outlines the recommended GC conditions.

| Parameter | Recommended Conditions |

| Column | Capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |

| Injection Volume | 1 µL (split mode, e.g., 50:1) |

Workflow for GC Analysis

Non-Aqueous Titration

Non-aqueous titration is a classic and reliable method for determining the total base content, which corresponds to the purity of the amine compound.

Experimental Protocol: Non-Aqueous Titration

-

Principle: The basic nitrogen atoms of 4,4'-Methylenebis(N,N-diethylaniline) are titrated with a strong acid in a non-aqueous solvent.

-

Reagents:

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Indicator: Crystal violet solution.

-

-

Procedure:

-

Accurately weigh about 300 mg of the sample into a clean, dry conical flask.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator.

-

Titrate with 0.1 N perchloric acid until the color changes from violet to a blue-green endpoint.

-

Perform a blank titration under the same conditions.

-

-

Calculation: Purity (%) = ((V_s - V_b) * N * E) / W * 100 Where:

-

V_s = Volume of titrant consumed by the sample (mL)

-

V_b = Volume of titrant consumed by the blank (mL)

-

N = Normality of the perchloric acid titrant

-

E = Equivalent weight of 4,4'-Methylenebis(N,N-diethylaniline) (Molecular Weight / 2)

-

W = Weight of the sample (mg)

-

health and safety information for 4,4'-Methylenebis(N,N-diethylaniline)

An In-depth Technical Guide to the Health and Safety of 4,4'-Methylenebis(N,N-diethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). The toxicological properties of 4,4'-Methylenebis(N,N-diethylaniline) have not been fully investigated. Information from structurally related compounds is included for context and should be interpreted with caution. Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification

4,4'-Methylenebis(N,N-diethylaniline) is an aromatic amine used as an intermediate in organic synthesis, potentially in the development of dyes, catalysts, and other specialized chemicals[1].

| Identifier | Data |

| IUPAC Name | 4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline[2] |

| Synonyms | bis(N,N-diethylaminophenyl)methane, 4,4'-Methylenebis(N,N-diethylbenzenamine), Bis(4-diethylaminophenyl)methane[1] |

| CAS Number | 135-91-1[2][3] |

| Molecular Formula | C₂₁H₃₀N₂[2][3] |

| Molecular Weight | 310.48 g/mol [3] |

| Chemical Structure | CCN(CC)c1ccc(Cc2ccc(cc2)N(CC)CC)cc1 |

Hazard Identification and Classification

Specific hazard data for this compound is limited. The primary classification available is based on its environmental impact. However, due to its structure as an aniline derivative, other potential health hazards should be assumed in the absence of data.

GHS Classification: According to aggregated data from notifications to the ECHA C&L Inventory, this substance is classified as:

-

Aquatic Chronic 4 (H413): May cause long lasting harmful effects to aquatic life[2].

Potential Health Hazards (Inferred from Structurally Related Compounds):

-

Methemoglobinemia: Aniline and its derivatives are known to be potent inducers of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport and leading to cyanosis, headache, dizziness, and in severe cases, death[4][5][6]. The onset of symptoms can be delayed for 2-4 hours or longer[7].

-

Skin and Eye Irritation: Aromatic amines can cause skin and eye irritation[7][8].

-

Organ Toxicity: Chronic exposure to related anilines has been associated with effects on the blood, central nervous system (CNS), liver, and spleen[9].

-

Carcinogenicity: While data for this specific compound is unavailable, some related methylene-bridged aromatic amines are classified as suspected carcinogens.

Toxicological Information

Mechanism of Toxicity: Aniline-Induced Methemoglobinemia Aniline itself is not the direct cause of methemoglobin formation. It undergoes biotransformation in the liver, primarily by the cytochrome P-450 system, to form metabolites like phenylhydroxylamine[4][5][11]. These metabolites enter the red blood cells and engage in a redox cycle. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb)[5]. This process can also generate reactive oxygen species, leading to further cellular damage[10]. Phenylhydroxylamine is considered the primary mediator of aniline-induced methemoglobinemia[11].

Caption: Potential metabolic pathway for aniline-induced methemoglobinemia.

First Aid Measures

In the absence of substance-specific data, the following first aid measures, adapted from guidelines for related aromatic amines, are recommended[8][12]. Medical attention should be sought immediately in all cases of significant exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration (do not use mouth-to-mouth). If breathing is difficult, give oxygen. Call a poison center or doctor immediately[8][12]. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Call a poison center or doctor if you feel unwell[8][12]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice[12]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[8][12]. |

| Notes to Physician | Treat symptomatically and supportively. Be alert for delayed onset of methemoglobinemia. Monitor methemoglobin levels, blood chemistry, and liver function. Methylene blue may be indicated for severe methemoglobinemia[8]. |

Physical and Chemical Properties

The following table summarizes the available physical and chemical data for 4,4'-Methylenebis(N,N-diethylaniline).

| Property | Value | Source |

| Appearance | Solid / Crystalline compound | [13] |

| Melting Point | 43.5 - 44 °C | [1] |

| Boiling Point | 443.5 °C at 760 mmHg | [1] |

| Flash Point | 198.3 °C | [1] |

| Water Solubility | Insoluble (predicted) | [7] |

| Molecular Weight | 310.48 g/mol | [3] |

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood[8].

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust[8].

-

Wash hands thoroughly after handling[12].

-

Keep away from heat, sparks, and open flames[12].

-

Minimize dust generation and accumulation[8].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[8][12].

-

Store locked up[12].

-

Store away from incompatible substances such as strong oxidizing agents and acids[13].

Personal Protective Equipment (PPE):

-

Engineering Controls: A chemical fume hood is the preferred engineering control. Facilities should be equipped with an eyewash station and a safety shower[8][12].

-

Eye/Face Protection: Wear chemical safety goggles or a face shield[12].

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure[12].

-

Respiratory Protection: If engineering controls are insufficient or for high-concentration exposures, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates[12].

Caption: Workflow for chemical hazard identification and risk management.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures[13].

-

Conditions to Avoid: Heat, flames, sparks, and dust generation[12].

-

Incompatible Materials: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[7][13].

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides[12].

Experimental Protocols

When specific toxicological data is required, standardized tests are performed. The following are summaries of relevant OECD Test Guidelines (TG) that would be used to assess the hazards of a chemical like 4,4'-Methylenebis(N,N-diethylaniline).

8.1 Acute Dermal Irritation/Corrosion (Based on OECD TG 404)

-

Purpose: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage after a single application[14].

-

Methodology:

-

Animal Model: The albino rabbit is the preferred species[15][16].

-

Preparation: Approximately 24 hours before the test, fur is removed from a small area (~6 cm²) on the animal's back[16].

-

Application: A dose of 0.5 g of the solid substance (moistened with a small amount of water) is applied to the prepared skin patch. The patch is covered with a porous gauze dressing under semi-occlusive conditions[14][15].

-

Exposure: The exposure period is 4 hours[15][16]. After this period, the residual test substance is removed.

-